Increased Molecular Weight and Lipophilicity
N-(1-Naphthyl) Duloxetine exhibits a significantly higher molecular weight and predicted lipophilicity compared to the parent drug duloxetine, which directly impacts its chromatographic retention time and ionization efficiency in mass spectrometry, enabling its separation and detection as a distinct impurity .
naphthyl replaces methyl
| Evidence Dimension | Molecular Weight and Structural Property |
|---|---|
| Target Compound Data | Molecular Weight: 423.57 g/mol; Structure: N-substituted with a 1-naphthyl group . |
| Comparator Or Baseline | Duloxetine: Molecular Weight: 297.41 g/mol; Structure: N-methyl group . |
| Quantified Difference | Increase in molecular weight of 126.16 g/mol. Substitution of a methyl group with a bulkier, more lipophilic naphthyl moiety. |
| Conditions | Chemical structure analysis and predicted physicochemical properties. |
Why This Matters
This property differentiation is critical for developing and validating specific analytical methods (e.g., HPLC, LC-MS) for impurity quantification, where a compound's retention time and detection sensitivity are directly correlated with its molecular structure.
